molecular formula C25H22FN5O2 B2865944 N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide CAS No. 1251583-08-0

N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Cat. No.: B2865944
CAS No.: 1251583-08-0
M. Wt: 443.482
InChI Key: FUKZVBBMSDTPQO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 5-fluoro-substituted indole core linked to a pyridin-2-yl piperazine moiety via a carbonyl bridge. The fluorine atom at the indole 5-position likely enhances metabolic stability and binding affinity, while the pyridinylpiperazine group may contribute to interactions with hydrophobic pockets in target proteins .

Properties

IUPAC Name

N-[5-fluoro-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2/c26-18-9-10-20-19(16-18)22(29-24(32)17-6-2-1-3-7-17)23(28-20)25(33)31-14-12-30(13-15-31)21-8-4-5-11-27-21/h1-11,16,28H,12-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKZVBBMSDTPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(N3)C=CC(=C4)F)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Key Structural Differences Functional Implications Reference
Target Compound : N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide - 5-Fluoroindole core
- Pyridin-2-yl piperazine
Enhanced metabolic stability; potential kinase/receptor binding
N-(2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-3-methylbenzamide - 2-Fluorophenyl (vs. pyridin-2-yl) on piperazine
- 3-Methylbenzamide (vs. benzamide)
Altered selectivity due to phenyl vs. pyridine; methyl group may reduce solubility
Compound DDY09 - Sulfonyl linker (vs. carbonyl)
- 5-Fluoro substitution on benzamide
Sulfonyl groups may enhance PARP1/NAMPT dual inhibition; fluorination improves potency
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide - Trifluoromethylpyridine and benzoxazine substituents
- Carboxamide linker (vs. benzamide)
Increased lipophilicity; potential for improved CNS penetration
4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one - Cyclopropanecarbonyl group on piperazine
- Phthalazinone core
Conformational rigidity from cyclopropane; phthalazinone may target DNA repair enzymes
5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide - Benzodioxol and indazole substituents
- Piperidine (vs. piperazine)
Benzodioxol enhances bioavailability; indazole may improve kinase selectivity

Detailed Research Findings

Substituent Effects on Target Engagement

  • Pyridinyl vs. Phenyl Piperazine : The pyridin-2-yl group in the target compound may engage in π-π stacking or hydrogen bonding with receptors, unlike the 2-fluorophenyl analog in , which relies on hydrophobic interactions. Pyridine’s nitrogen could enhance solubility and binding precision.
  • Fluorine Positioning : The 5-fluoro substitution on indole (target compound) versus 2-fluoro on benzamide (DDY09, ) impacts electronic distribution. Fluorine at indole 5-position reduces metabolic oxidation, whereas benzamide fluorination may modulate acidity and target affinity.

Pharmacokinetic and Selectivity Trends

  • Sulfonyl vs. Carbonyl Linkers : Compounds with sulfonyl groups (e.g., DDY09, ) exhibit stronger PARP1 inhibition (IC₅₀ < 50 nM) compared to carbonyl-linked analogs, likely due to sulfonyl’s electronegativity and rigidity.

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